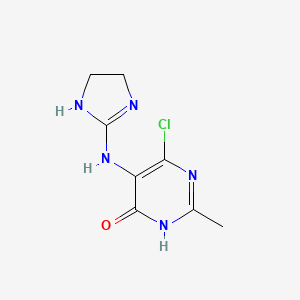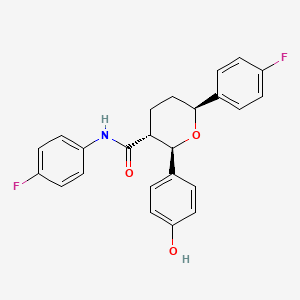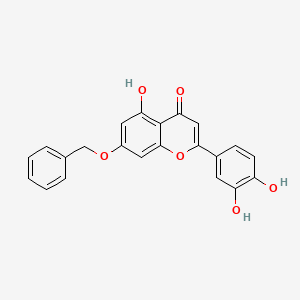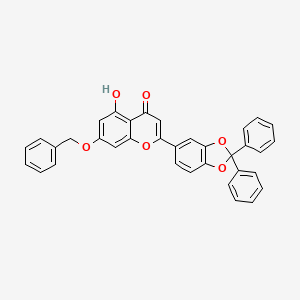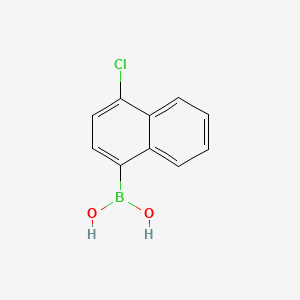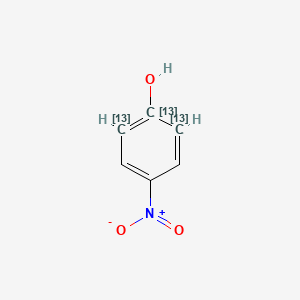
4-ニトロフェノール-1,2,6-13C3
概要
説明
4-Nitrophenol-1,2,6-13C3 is an isotope analogue of 4-Nitrophenol, which is a useful reactant in the manufacturing of pharmaceuticals, fungicides, and dyes . It has an empirical formula of 13C3C3H5NO3 and a molecular weight of 142.09 .
Molecular Structure Analysis
The molecular structure of 4-Nitrophenol-1,2,6-13C3 is represented by the SMILES string O[13c]1[13cH]cc(c[13cH]1)N+=O . The InChI key is BTJIUGUIPKRLHP-JYLXJXPXSA-N .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis
4-Nitrophenol-1,2,6-13C3 is a solid with a melting point of 113-115 °C (lit.) .科学的研究の応用
1. 環境影響と健康リスク評価 4-ニトロフェノール-1,2,6-13C3は、多くの化学プロセスに関与する低分子量有機化合物です。 この化合物は、土壌や地表水、地下水に広く存在し、深刻な環境影響と健康リスクを引き起こす可能性があります .
変換研究
この化合物の変換(生物的および化学的分解)のために、いくつかの方法が提案されています。 しかし、これらの戦略は、同等またはより毒性の高い芳香族種を生成するだけでなく、厳しい操作条件や時間のかかる処理を必要とする場合があります .
電気触媒
this compoundは、電気触媒研究で使用できます。 特に、この汚染物質の電気化学的還元は、さまざまな金属および炭素質基材上で調査されています .
水質浄化
この化合物は、水質浄化において重要な役割を果たします。 4-ニトロフェノールを4-アミノフェノールに変換するための、シンプルで効果的な電気化学的方法が提案されており、事実上、望ましくない副生成物は発生しません .
不均一触媒
this compoundは、不均一触媒で使用できます。 pH、温度、印加電位の影響は、プロセスの全体的な最適化において重要なパラメータであるとされています .
4-ニトロフェノールの還元
この化合物は、4-ニトロフェノールの還元で使用されます。 酸性媒体と高温は、4-ニトロフェノールから4-アミノフェノールへのクリーンな還元を促進しますが、同時に水素が発生すると、この目的には有害です .
Safety and Hazards
While specific safety and hazards information for 4-Nitrophenol-1,2,6-13C3 is not available, it’s worth noting that 4-Nitrophenol, the compound it’s an isotope of, can cause headaches, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) in humans upon acute (short-term) inhalation or ingestion .
将来の方向性
特性
IUPAC Name |
4-nitro(1,2,6-13C3)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i3+1,4+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-JYLXJXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13CH][13C](=[13CH]C=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745894 | |
| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93628-02-5 | |
| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93628-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

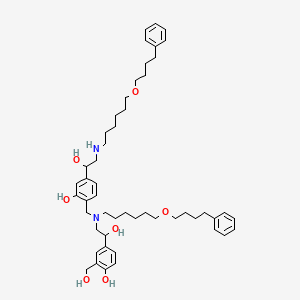
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
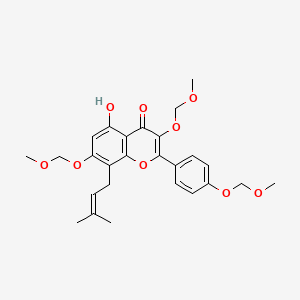
![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)
